

Synthesis and Characterization of Caffeic acidpYEEIE: A Technical Guide

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Compound of Interest		
Compound Name:	Caffeic acid-pYEEIE	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological activity of **Caffeic acid-pYEEIE**, a potent phosphopeptide ligand for the Src SH2 domain. The information is compiled to assist researchers and professionals in the fields of kinase signaling, drug discovery, and cancer biology.

Introduction

Caffeic acid-pYEEIE is a synthetic molecule that combines the natural phenol, caffeic acid, with a phosphopeptide sequence (pYEEIE). This compound has garnered significant interest as a high-affinity ligand for the Src Homology 2 (SH2) domain of the Src family of kinases.[1][2] SH2 domains are critical modules in intracellular signaling pathways, recognizing and binding to phosphotyrosine residues on target proteins, thereby mediating a cascade of downstream cellular events.[3][4][5] By selectively targeting the Src SH2 domain, Caffeic acid-pYEEIE serves as a valuable tool for studying Src-mediated signaling and as a potential starting point for the development of therapeutic agents that modulate these pathways.

Physicochemical and Biological Properties

A summary of the key quantitative data for **Caffeic acid-pYEEIE** is presented in the table below for easy reference and comparison.



Property	Value	Reference(s)
Molecular Weight	923.82 g/mol	[1][2]
Molecular Formula	Сз9Н50N5О19Р	[1][2]
Sequence	Tyr-Glu-Glu-Ile-Glu (pYEEIE) with N-terminal Caffeic acid modification	[1][2]
Purity	≥95% (as determined by HPLC)	[1][2]
Biological Activity	Phosphopeptide ligand for the Src SH2 domain	[1][2][6]
IC50	42 nM for the Src SH2 domain	[1][2][6]
Binding Affinity	Displays 30-fold higher affinity than N-acetyl-O-phosphono- Tyr-Glu-Glu-Ile-Glu (Ac- pYEEIE)	[1][2][6]
Solubility	Soluble to 2 mg/ml in PBS	[2]
Storage	Store at -20°C	[1][2]

Synthesis of Caffeic acid-pYEEIE

The synthesis of **Caffeic acid-pYEEIE** is a multi-step process that involves the solid-phase peptide synthesis (SPPS) of the phosphopeptide backbone followed by the conjugation of caffeic acid to the N-terminus.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of pYEEIE

This protocol is based on established methods for the synthesis of phosphotyrosine-containing peptides.[7][8][9]

 Resin Preparation: A Rink Amide resin is typically used as the solid support to generate a Cterminally amidated peptide. The resin is swelled in a suitable solvent such as



dimethylformamide (DMF).

- Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.
- Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Glu(OtBu)-OH) is
 activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3tetramethyluronium hexafluorophosphate) in the presence of a base such as N,Ndiisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin.
- Iterative Cycles: The steps of Fmoc deprotection and amino acid coupling are repeated for
 each subsequent amino acid in the sequence (isoleucine, glutamic acid, glutamic acid, and
 phosphotyrosine). For the phosphotyrosine residue, a protected form such as FmocTyr(PO(OBzl)OH)-OH is used.
- Capping: After each coupling step, any unreacted amino groups are capped using acetic anhydride to prevent the formation of deletion sequences.
- Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is
 cleaved from the resin, and all side-chain protecting groups (including the benzyl group on
 the phosphate) are removed simultaneously using a cleavage cocktail, typically containing
 trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
- Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in water, and purified by reversed-phase high-performance liquid chromatography (RP-HPLC).



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Solid-Phase Peptide Synthesis Workflow for pYEEIE.

Experimental Protocol: Caffeic Acid Conjugation

This protocol outlines the coupling of caffeic acid to the N-terminus of the purified pYEEIE peptide.[6][10]



- Activation of Caffeic Acid: Caffeic acid is activated at its carboxylic acid group. This can be
 achieved using a standard coupling reagent such as HBTU and DIPEA in an anhydrous
 solvent like DMF. The hydroxyl groups on the catechol moiety of caffeic acid may need to be
 protected (e.g., with acetyl groups) prior to activation to prevent side reactions, followed by a
 deprotection step after conjugation.
- Coupling Reaction: The purified pYEEIE peptide is dissolved in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8) or an organic solvent mixture. The activated caffeic acid is then added to the peptide solution and allowed to react at room temperature.
- Reaction Monitoring: The progress of the reaction is monitored by RP-HPLC or mass spectrometry to ensure complete conjugation.
- Purification: The final product, Caffeic acid-pYEEIE, is purified from the reaction mixture using RP-HPLC.
- Lyophilization: The purified product is lyophilized to obtain a stable, powdered form.

Characterization of Caffeic acid-pYEEIE

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized **Caffeic acid-pYEEIE**.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used for both purification and purity assessment.[11][12]

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.
- Gradient: A linear gradient from a low to a high concentration of acetonitrile is run to elute the compound. For example, a gradient of 5% to 95% acetonitrile over 30 minutes.



- Detection: The elution profile is monitored using a UV detector, typically at wavelengths of 214 nm (for the peptide backbone) and 325 nm (characteristic of the caffeoyl moiety).
- Purity Assessment: The purity of the final product is determined by integrating the peak area
 of the main compound relative to the total peak area in the chromatogram. A purity of ≥95%
 is generally required for biological assays.

Experimental Protocol: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[13] [14][15]

- Technique: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for analyzing peptides and peptide conjugates.
- Sample Preparation: The purified sample is dissolved in a solvent compatible with ESI-MS, such as a mixture of acetonitrile and water with a small amount of formic acid.
- Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio
 (m/z) is measured. The observed molecular weight should match the calculated theoretical
 mass of Caffeic acid-pYEEIE (923.82 Da). High-resolution mass spectrometry can be used
 for accurate mass determination and confirmation of the elemental composition.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of the final compound, although it is more commonly used for smaller molecules due to the complexity of peptide spectra.[6]

- Technique: ¹H NMR and ¹³C NMR can provide information about the chemical environment of the protons and carbons in the molecule, confirming the presence of both the caffeic acid and peptide moieties.
- Sample Preparation: The lyophilized product is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.



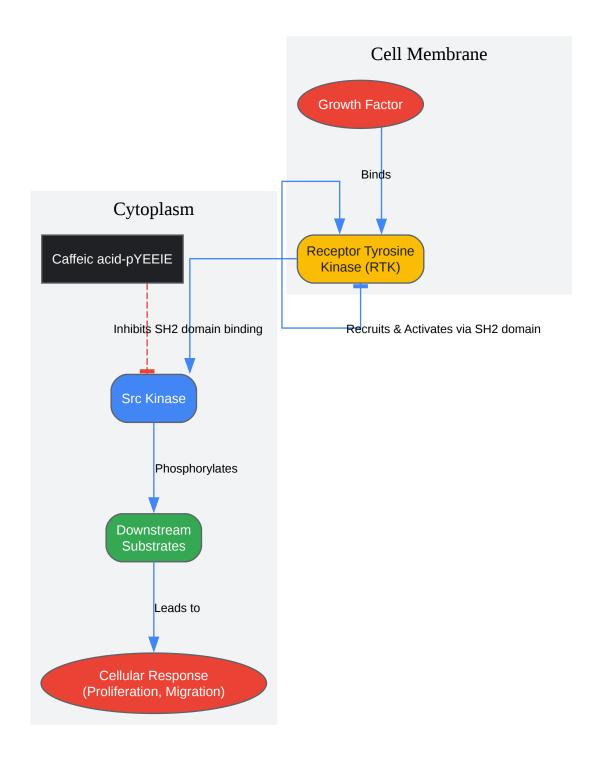
 Analysis: The NMR spectra are recorded, and the chemical shifts and coupling constants are analyzed to confirm the structure.

Biological Activity and Signaling Pathway

Caffeic acid-pYEEIE functions as a competitive inhibitor of the Src SH2 domain. In normal cellular signaling, growth factor receptor tyrosine kinases (RTKs) become autophosphorylated upon ligand binding. The resulting phosphotyrosine residues serve as docking sites for proteins containing SH2 domains, such as Src. The binding of Src's SH2 domain to these phosphotyrosine sites is a critical step in its activation and the subsequent phosphorylation of downstream substrates, leading to cellular responses like proliferation, migration, and survival. [1][2][3]

Caffeic acid-pYEEIE mimics the phosphotyrosine-containing peptide that the Src SH2 domain recognizes. By binding with high affinity to the SH2 domain, it prevents Src from interacting with its natural binding partners on activated receptors, thereby inhibiting the downstream signaling cascade.





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Inhibition of Src Signaling by Caffeic acid-pYEEIE.

Experimental Protocol: Src SH2 Domain Binding Assay



A common method to determine the binding affinity of **Caffeic acid-pYEEIE** to the Src SH2 domain is a competitive binding assay, often using fluorescence polarization (FP).[16][17]

· Reagents:

- Recombinant, purified Src SH2 domain protein.
- A fluorescently labeled peptide probe with known affinity for the Src SH2 domain (e.g., a fluorescein-labeled version of a high-affinity phosphopeptide).
- Caffeic acid-pYEEIE as the competitor.
- Assay buffer (e.g., PBS with 0.01% Tween-20).
- Assay Principle: The fluorescent probe, when unbound, tumbles rapidly in solution, resulting
 in low fluorescence polarization. When bound to the larger Src SH2 domain, its tumbling is
 slowed, leading to high fluorescence polarization. Caffeic acid-pYEEIE will compete with the
 fluorescent probe for binding to the SH2 domain.

Procedure:

- A fixed concentration of the Src SH2 domain and the fluorescent probe are incubated together to establish a baseline high polarization signal.
- Increasing concentrations of Caffeic acid-pYEEIE are added to the mixture.
- As the concentration of Caffeic acid-pYEEIE increases, it displaces the fluorescent probe from the SH2 domain, causing a decrease in the fluorescence polarization signal.
- Data Analysis: The data are plotted as fluorescence polarization versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC₅₀ value (the concentration of competitor that displaces 50% of the bound probe) can be calculated. The IC₅₀ value is indicative of the binding affinity of Caffeic acid-pYEEIE for the Src SH2 domain.

Conclusion



Caffeic acid-pYEEIE is a well-characterized, high-affinity inhibitor of the Src SH2 domain. Its synthesis, while requiring expertise in peptide chemistry, is achievable through standard solid-phase and solution-phase methodologies. The detailed protocols and characterization data provided in this guide are intended to facilitate the use of Caffeic acid-pYEEIE as a research tool and to support further investigations into the therapeutic potential of targeting Src family kinases. The provided workflows and signaling pathway diagrams offer a clear visual representation of the key processes involved in the synthesis and biological action of this important chemical probe.

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